Boc-6-Ahx-OSu

Catalog No.
S759202
CAS No.
51513-80-5
M.F
C15H24N2O6
M. Wt
328.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-6-Ahx-OSu

CAS Number

51513-80-5

Product Name

Boc-6-Ahx-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C15H24N2O6/c1-15(2,3)22-14(21)16-10-6-4-5-7-13(20)23-17-11(18)8-9-12(17)19/h4-10H2,1-3H3,(H,16,21)

InChI Key

TYJPSIQEEXOQLC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O

Synonyms

Boc-6-Ahx-OSu;51513-80-5;t-Boc-aminocaproic-N-hydroxysuccinimide;6-(Boc-amino)caproicacidN-succinimidylester;6-(Boc-amino)hexanoicacidN-succinimidylester;2,5-DIOXOPYRROLIDIN-1-YL6-[(TERT-BUTOXYCARBONYL)AMINO]HEXANOATE;t-Boc-AC-NHS;AC1NNNSP;15661_ALDRICH;SCHEMBL337313;15661_FLUKA;CTK8G3318;Boc-Epsilon-Aminocaproicacid-OSu;TYJPSIQEEXOQLC-UHFFFAOYSA-N;SuccinimidylN-boc-6-aminohexanoate;ZINC2560798;7739AH;(2,5-dioxopyrrolidin-1-yl)6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;HE011506;KB-48430;LP090451;FT-0663430;3B3-068440;N-tert-butoxycarbonyl-6-aminohexanoicacidsuccinimidylester;2,5-dioxopyrrolidin-1-yl6-{[(tert-butoxy)carbonyl]amino}hexanoate

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O

Boc-6-Ahx-OSu (tert-Butyloxycarbonyl-6-aminohexanoic acid N-succinimidyl ester) is a synthetic compound commonly used in peptide synthesis []. It is a derivative of the amino acid 6-aminohexanoic acid (Ahx) with two key modifications:

  • Boc protecting group: The N-terminus (amino group) of Ahx is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group prevents unwanted reactions at the N-terminus during peptide synthesis [].
  • N-hydroxysuccinimide (NHS) ester: The C-terminus (carboxyl group) of Ahx is attached to an N-hydroxysuccinimide (NHS) ester moiety. This reactive group allows for efficient coupling of Boc-6-Ahx-OSu to the N-terminus of another peptide chain [].

The significance of Boc-6-Ahx-OSu lies in its ability to facilitate the controlled and efficient formation of peptide bonds during peptide synthesis. This process is crucial for the production of various peptides with diverse applications in scientific research, including drug discovery, enzyme studies, and material science [].


Molecular Structure Analysis

Boc-6-Ahx-OSu possesses a linear molecular structure with three key functional groups:

  • Boc protecting group: A bulky tert-butyl group attached to a carbonyl group, located at the N-terminus. This group sterically hinders reactions at the amino group [].
  • 6-Carbon chain: A six-carbon aliphatic chain connects the Boc group to the core amino acid.
  • NHS ester: An N-hydroxysuccinimide ring linked to a carbonyl group at the C-terminus. This reactive group facilitates amide bond formation with the N-terminus of another peptide [].

The presence of the NHS ester and the protected N-terminus allows Boc-6-Ahx-OSu to act as a versatile building block for peptide synthesis [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of Boc-6-Ahx-OSu might involve proprietary methods by chemical suppliers. However, the general approach for synthesizing similar NHS esters involves reacting a protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent [].

Key Reaction in Peptide Synthesis

Boc-6-Ahx-OSu participates in peptide bond formation through a nucleophilic acyl substitution reaction. The N-terminal amine group of another peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction leads to the formation of an amide bond between the two peptides and the release of N-hydroxysuccinimide [].

Boc-Ahx(n-1)-COOH + Boc-6-Ahx-OSu --> Boc-Ahx(n-1)-Ahx(n)-COOH + NHS

Decomposition

Under acidic or basic conditions, Boc-6-Ahx-OSu can undergo hydrolysis. This cleaves the NHS ester bond, releasing the deprotected 6-aminohexanoic acid and N-hydroxysuccinimide.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Boc-6-Ahx-OSu might not be readily available due to its commercial nature. However, it is generally expected to be a white to off-white solid, soluble in organic solvents like dichloromethane and dimethylformamide, and slightly soluble in water [].

Boc-6-Ahx-OSu possesses a protected amino group (Boc) and an NHS ester moiety. During SPPS, the Boc group safeguards the amino functionality of the C-terminal residue of a growing peptide chain. The NHS ester reacts readily with the free amino group of another peptide or molecule, forming a stable amide bond and extending the peptide chain [].

Here are some additional details regarding its function in peptide synthesis:

  • Flexibility: The ε-aminocaproic acid (εAhx) spacer arm within Boc-6-Ahx-OSu provides flexibility between the attached molecule and the peptide backbone, potentially reducing steric hindrance and improving the interaction of the peptide with its target [].
  • Stability: Compared to other NHS ester linkers, Boc-6-Ahx-OSu offers good stability under standard SPPS conditions, minimizing the risk of premature cleavage and ensuring efficient peptide chain formation [].

Other Potential Applications

While the primary use of Boc-6-Ahx-OSu is in peptide synthesis, there are limited reports exploring its application in other scientific research areas:

  • Probes for enzyme activity: Studies suggest the potential use of Boc-6-Ahx-OSu for the synthesis of probes for specific enzymes like serine, thiol, and aspartyl proteases []. In this context, the linker would connect a chromogenic or fluorogenic reporter group to a peptide sequence susceptible to cleavage by the target enzyme, allowing for the detection and characterization of enzyme activity.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-6-Ahx-OSu

Dates

Modify: 2023-08-15

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